molecular formula C9H9FO3 B1319202 2-Fluoro-4-methoxyphenylacetic acid CAS No. 883531-28-0

2-Fluoro-4-methoxyphenylacetic acid

Cat. No.: B1319202
CAS No.: 883531-28-0
M. Wt: 184.16 g/mol
InChI Key: WGODSCYEKWDSAV-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxyphenylacetic acid is an organic compound with the molecular formula C9H9FO3. It is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of biologically active molecules, including gsk-3β inhibitors . GSK-3β is a protein kinase involved in various cellular processes, including metabolism, cell division, and apoptosis.

Mode of Action

It’s worth noting that similar compounds have been used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds - a key process in organic synthesis.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of molecules that inhibit gsk-3β . The inhibition of GSK-3β can affect several biochemical pathways, including the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation.

Pharmacokinetics

The compound’s molecular weight (18416 g/mol) and its physical form (solid powder) suggest that it may have reasonable bioavailability .

Result of Action

Similar compounds have been used in the synthesis of molecules that inhibit gsk-3β . Inhibition of GSK-3β can lead to increased cell proliferation and decreased apoptosis, which could have significant implications in various

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-4-methoxyphenylacetic acid change over time, influenced by factors such as stability and degradation. The compound’s stability is maintained under sealed, dry conditions at room temperature . Long-term studies have shown that its effects on cellular function can vary, with potential degradation impacting its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that higher doses may lead to toxic or adverse effects, while lower doses are generally well-tolerated . Threshold effects have been observed, highlighting the importance of dosage optimization for achieving desired biochemical outcomes without causing harm .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy in biochemical reactions . Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic contexts.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its activity and function, as they determine the compound’s accessibility to target enzymes and proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Fluoro-4-methoxyphenylacetic acid typically involves the substitution reaction of phenylacetic acid. One common method is to react 3-fluoro-4-methoxybenzoic acid with bromoacetic acid or bromoacetic anhydride . Another method involves adding dichloroethane and m-fluoroanisole into a flask, stirring, cooling, adding aluminum trichloride and acetyl chloride, and then keeping the temperature controlled .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxyphenylacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Biological Activity

2-Fluoro-4-methoxyphenylacetic acid (CAS Number: 19361978) is a compound of growing interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉FO₃
  • Molecular Weight : 184.16 g/mol
  • Physical State : Solid at room temperature

The compound features a methoxy group and a fluorine atom attached to a phenylacetic acid backbone, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anti-inflammatory Effects :
    • The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary studies suggest that it may reduce inflammation and pain associated with conditions such as arthritis .
  • Anticancer Properties :
    • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, its efficacy was tested against various tumor models, showing promising results in inhibiting tumor growth .
  • Neuroprotective Effects :
    • The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and stress response .

The mechanisms underlying the biological activities of this compound are still being elucidated. Key points include:

  • Enzyme Inhibition : The compound's ability to inhibit COX enzymes suggests it may act similarly to non-steroidal anti-inflammatory drugs (NSAIDs), providing pain relief and reducing inflammation through the modulation of prostaglandin synthesis.
  • Cell Signaling Modulation : Studies indicate that it may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFocusFindings
Morais et al. (2023)Anticancer ActivityDemonstrated significant apoptosis induction in MCF cell lines with IC50 values indicating effective dose-response relationships .
Ribeiro et al. (2023)Anti-inflammatory EffectsShowed inhibition of COX-2 activity at concentrations as low as 10 μM, suggesting potential for therapeutic use in inflammatory diseases.
Xiang et al. (2018)Biomarker PotentialIdentified as a potential biomarker for non-small cell lung cancer (NSCLC), indicating its relevance in cancer diagnostics .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
4-Methoxyphenylacetic AcidC₉H₁₀O₃Lacks fluorine; serves as a non-fluorinated analog with different bioactivity profiles.
2,2-Difluoro-2-(4-methoxyphenyl)acetic AcidC₉H₉F₂O₃Contains additional fluorine atoms; exhibits enhanced lipophilicity and potential bioactivity compared to its non-fluorinated counterparts.

Properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGODSCYEKWDSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598372
Record name (2-Fluoro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883531-28-0
Record name (2-Fluoro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluoro-4-methoxyphenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The synthesis of 3-fluoro-4-methoxyphenylacetic acid 15 starting from 2-fluoroanisole has been described by M. Kucha{hacek over (r)} et al. (Collect. Czech. Chem. Commun. 1990, 55, 296-306). 2-Fluoro-4-methoxyphenylacetic acid 16 is obtained from 2-fluoro-4-hydroxyphenylacetic acid [S.-I. Sugita, S. Toda, T. Yoshiyasu, T. Teraji, Mol. Cryst. Liq. Cryst. 1993, 237, 399-406; E. J. Corey, J. P. Dittami, J. Am. Chem. Soc. 1985, 107, 256-257; H. H. Wassermann, J. Wang, J. Org. Chem. 1998, 63, 5581-5586] by dimethylation and ester saponification.
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